molecular formula C5H12ClN B1383322 2,4-Dimethylazetidine hydrochloride CAS No. 1803606-22-5

2,4-Dimethylazetidine hydrochloride

Cat. No. B1383322
M. Wt: 121.61 g/mol
InChI Key: HNDQBGXJXDSIMB-UHFFFAOYSA-N
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Description

“2,4-Dimethylazetidine hydrochloride” is a chemical compound with the molecular formula C5H12ClN . It has a molecular weight of 121.61 g/mol . The compound is also known by its CAS Number: 470666-34-3 .


Molecular Structure Analysis

The InChI code for “2,4-Dimethylazetidine hydrochloride” is 1S/C5H11N.ClH/c1-4-3-5(2)6-4;/h4-6H,3H2,1-2H3;1H/t4-,5-;/m1./s1 . The Canonical SMILES is CC1CC(N1)C.Cl . The compound has a topological polar surface area of 12 Ų .


Physical And Chemical Properties Analysis

“2,4-Dimethylazetidine hydrochloride” has a molecular weight of 121.61 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 . The exact mass is 121.0658271 g/mol and the monoisotopic mass is 121.0658271 g/mol .

Scientific Research Applications

Binding Orientation in Lysergamides

A study by Nichols et al. (2002) explored the role of the dimethylazetidine moiety, as a rigid analogue of diethylamine, in lysergamides. The study synthesized lysergic acid amides using 2,4-dimethyl azetidine and compared their hallucinogenic activity, particularly in relation to LSD. It was found that the 2,4-dimethylazetidine variant exhibited significant LSD-like behavioral activity and high affinity at the rat serotonin 5-HT(2A) receptor. This research provides insights into the binding orientation of such compounds in potent hallucinogenic agents (Nichols et al., 2002).

Proton Transfer Induction

In another study, Halle and Simonnin (1981) investigated the proton transfer in histidine hydrochloride induced by dimethyl sulfoxide. The study revealed that dimethyl sulfoxide can induce a proton transfer from the imidazolinium nitrogens to the carboxylate group in histidine hydrochloride. This finding is relevant to understanding the interactions of various solvents with biochemical compounds (Halle & Simonnin, 1981).

Chemical Standards in Ion Mobility Spectrometry

Eiceman, Nazarov, and Stone (2003) investigated the positive ion mobility spectra of compounds like 2,4-dimethylpyridine in air at different temperatures. Their research contributes to understanding the reduced mobilities of such compounds, which is important for standardizing measurements in ion mobility spectrometry (Eiceman, Nazarov, & Stone, 2003).

Electrochemical Determination in Biological Fluids

A study conducted by Liang Ming (2013) focused on the electrochemical determination of ranitidine hydrochloride in pharmaceutical formulations and biological fluids. This research highlights the importance of analytical techniques in monitoring compounds like ranitidine hydrochloride, which includes a dimethylamine moiety similar to that in 2,4-dimethylazetidine hydrochloride (Liang Ming, 2013).

Diastereoselective Synthesis

Research by Jin et al. (2016) on the diastereoselective synthesis of 3,3-dimethylazetidines via an iodine-mediated cyclization reaction of γ-prenylated amines contributes to the field of organic synthesis. This study provides a new strategy for synthesizing bioactively important dimethylazetidines (Jin et al., 2016).

Synthesis of Azetidine Derivatives

Kimpe, Boeykens, and Tourwé (1998) explored the synthesis of 3,3-dimethylazetidine-2-carboxylic acid and its derivatives. Their work expands the understanding of the chemical properties and synthesis methods of azetidine derivatives, which are important in various biochemical applications (Kimpe, Boeykens, & Tourwé, 1998).

Safety And Hazards

The compound is classified as having acute toxicity, oral (Category 4), and is harmful if swallowed . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and to wash thoroughly after handling .

Future Directions

While specific future directions for “2,4-Dimethylazetidine hydrochloride” are not mentioned in the available resources, there is a general trend in the field towards the synthesis, reactivity, and application of azetidines .

properties

IUPAC Name

2,4-dimethylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.ClH/c1-4-3-5(2)6-4;/h4-6H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDQBGXJXDSIMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethylazetidine hydrochloride

CAS RN

1803606-22-5
Record name 2,4-dimethylazetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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